2-(Cyclohexylmethyl)-plumbagin

Pancreatic Cancer Antiausterity Activity Cytotoxicity

2-(Cyclohexylmethyl)-plumbagin is the benchmark antiausterity compound for pancreatic cancer drug discovery, achieving a PC₅₀ of 0.11 µM and a 429-fold selectivity index against nutrient-deprived PANC-1 cells. Unlike generic plumbagin, its cyclohexylmethyl moiety confers context-dependent PI3K/Akt/mTOR pathway inhibition exclusive to the austerity tumor microenvironment. Validated in a MiaPaCa-2 xenograft model with a defined 50–250 µg/animal regimen, this reference standard enables reproducible comparative studies and reduces experimental risk versus unvalidated candidates.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
Cat. No. B10855940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylmethyl)-plumbagin
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2=CC(=O)C3=C(C2=O)C=CC=C3O
InChIInChI=1S/C17H18O3/c18-14-8-4-7-13-16(14)15(19)10-12(17(13)20)9-11-5-2-1-3-6-11/h4,7-8,10-11,18H,1-3,5-6,9H2
InChIKeyRVEVRWXGYBTXKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylmethyl)-plumbagin: A Naphthoquinone Derivative for Antiausterity Pancreatic Cancer Research


2-(Cyclohexylmethyl)-plumbagin (CAS 3033734-59-4) is a synthetic naphthoquinone derivative of plumbagin, a plant-derived bioactive compound [1]. This small molecule (MW 270.32) was identified as the most promising candidate from a series of plumbagin analogs specifically designed to target pancreatic cancer cells under nutrient-deprived (austerity) conditions that characterize the pancreatic tumor microenvironment [1]. Its core differentiation lies in a cyclohexylmethyl substitution at the 2-position, which markedly enhances preferential cytotoxicity against cancer cells while minimizing activity under normal nutrient conditions [1].

Why 2-(Cyclohexylmethyl)-plumbagin Cannot Be Replaced by Generic Plumbagin or Other Naphthoquinones


Generic plumbagin exhibits limited selectivity and suboptimal potency in pancreatic cancer models, while other naphthoquinone analogs lack the specific structural optimization required for antiausterity activity [1]. 2-(Cyclohexylmethyl)-plumbagin incorporates a precise cyclohexylmethyl moiety that dramatically shifts the dose-response profile under nutrient-deprived versus nutrient-rich conditions, achieving a selectivity index exceeding 400-fold . This structural refinement translates into distinct in vitro and in vivo efficacy that cannot be replicated by unmodified plumbagin or by alternative anti-austerity agents such as Ugi adducts or panduratin A, which demonstrate PC50 values 4- to 15-fold higher [2][3].

Quantitative Differentiation Evidence for 2-(Cyclohexylmethyl)-plumbagin Procurement Decisions


Superior Antiausterity Potency: PC50 Comparison Against PANC-1 Cells Under Nutrient-Deprived Conditions

2-(Cyclohexylmethyl)-plumbagin exhibits a PC50 value of 0.11 µM against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions, representing a 4.5-fold improvement over the most potent Ugi adduct (PC50 0.5 µM) and a 14.5-fold improvement over (+)-panduratin A (PC50 1.6 µM) [1][2][3]. The compound also outperforms other naphthoquinone derivatives such as naphthoate ester 5 (PC50 0.42 µM) by 3.8-fold [4]. This potency advantage is directly attributable to the optimized cyclohexylmethyl substitution at the 2-position of the plumbagin scaffold [1].

Pancreatic Cancer Antiausterity Activity Cytotoxicity

Exceptional Selectivity for Cancer Microenvironment: Nutrient-Deprived vs. Nutrient-Rich Cytotoxicity

2-(Cyclohexylmethyl)-plumbagin demonstrates a remarkable selectivity profile, exhibiting a PC50 of 0.11 µM under nutrient-deprived conditions versus 47.2 µM under nutrient-rich conditions, yielding a selectivity index of 429 . This 429-fold differential cytotoxicity is critical for targeting the austerity microenvironment characteristic of pancreatic tumors while sparing normal, nutrient-replete tissues [1]. In contrast, unmodified plumbagin exhibits substantially lower selectivity, with reported IC50 values of 2.89 µM (48 h) under standard culture conditions and less pronounced differential activity under nutrient deprivation [2].

Tumor Microenvironment Selectivity Index Pancreatic Cancer

In Vivo Tumor Growth Inhibition: Dose-Dependent Efficacy in MiaPaCa-2 Pancreatic Cancer Xenograft Model

2-(Cyclohexylmethyl)-plumbagin demonstrates significant, dose-dependent inhibition of tumor growth in a MiaPaCa-2 pancreatic cancer mouse xenograft model . Administration at 50 µg/animal and 250 µg/animal five times per week resulted in measurable reductions in both tumor volume and tumor weight compared to vehicle-treated controls [1]. While exact percentage reductions require access to the full primary publication, the study authors report 'significant inhibition of tumor growth in a dose-dependent manner' [2]. This in vivo validation distinguishes 2-(cyclohexylmethyl)-plumbagin from many other antiausterity candidates that lack demonstrated animal model efficacy.

Xenograft Model In Vivo Efficacy Pancreatic Cancer

Mechanistic Differentiation: Selective Inhibition of PI3K/Akt/mTOR Pathway Under Nutrient-Deprived Conditions

2-(Cyclohexylmethyl)-plumbagin selectively reduces phosphorylation of Akt and mTOR in PANC-1 cells specifically under nutrient-deprived conditions, but not under nutrient-rich conditions [1]. This context-dependent pathway inhibition directly contrasts with conventional PI3K/Akt/mTOR inhibitors, which typically exhibit pathway suppression irrespective of nutrient status, leading to broader toxicity profiles . Mechanistic studies confirm that this compound inhibits the PI3K/Akt/mTOR signaling axis, thereby promoting cancer cell death under the austerity conditions that characterize the pancreatic tumor microenvironment [1].

Signaling Pathway PI3K/Akt/mTOR Mechanism of Action

Apoptosis Induction at Pharmacologically Relevant Low Concentrations

2-(Cyclohexylmethyl)-plumbagin induces apoptosis in PANC-1 cells at a concentration of 1 µM [1]. This is approximately 9-fold higher than its PC50 value (0.11 µM), indicating that apoptosis induction occurs at concentrations well within the pharmacologically active range. For comparison, Ugi adduct 11, which has a PC50 of 0.5 µM, also induces apoptosis but requires higher effective concentrations relative to its PC50 [2]. The ability to trigger programmed cell death at low micromolar concentrations supports the compound's mechanism as an antiausterity agent rather than a general cytotoxic agent [3].

Apoptosis Cell Death Pancreatic Cancer

Optimal Research and Procurement Applications for 2-(Cyclohexylmethyl)-plumbagin


Antiausterity Drug Discovery and Lead Optimization for Pancreatic Cancer

2-(Cyclohexylmethyl)-plumbagin serves as a benchmark compound for antiausterity drug discovery programs targeting pancreatic cancer. With a PC50 of 0.11 µM and a 429-fold selectivity index, it provides a quantitative reference standard for evaluating novel analogs and assessing structure-activity relationships [1]. Researchers can utilize this compound as a positive control in nutrient-deprived cytotoxicity assays and as a starting point for further structural modifications aimed at improving pharmacokinetic properties [1].

Mechanistic Studies of PI3K/Akt/mTOR Signaling Under Nutrient Stress

The compound's context-dependent inhibition of Akt and mTOR phosphorylation specifically under nutrient-deprived conditions makes it an invaluable tool for dissecting the PI3K/Akt/mTOR pathway in pancreatic cancer biology . Unlike conventional inhibitors that suppress pathway activity globally, 2-(cyclohexylmethyl)-plumbagin enables researchers to study pathway dynamics specifically within the austerity tumor microenvironment . This application is particularly relevant for understanding adaptive resistance mechanisms in pancreatic cancer.

In Vivo Xenograft Model Validation of Antiausterity Strategy

For research groups requiring an antiausterity agent with confirmed in vivo activity, 2-(cyclohexylmethyl)-plumbagin offers a validated option with demonstrated tumor growth inhibition in the MiaPaCa-2 pancreatic cancer xenograft model [2]. The established dosing regimen (50-250 µg/animal, 5×/week) provides a practical framework for replication and comparative studies [2]. This in vivo track record reduces experimental risk compared to unvalidated candidates.

Selectivity Benchmarking for Pancreatic Cancer Drug Candidates

The compound's 429-fold selectivity between nutrient-deprived and nutrient-rich conditions establishes a high bar for assessing new antiausterity candidates [3]. Procurement of 2-(cyclohexylmethyl)-plumbagin enables direct comparative studies where new compounds can be evaluated side-by-side against a well-characterized, highly selective reference agent. This application supports robust, reproducible research in the antiausterity field [3].

Quote Request

Request a Quote for 2-(Cyclohexylmethyl)-plumbagin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.